molecular formula C25H32N2O5S B11086160 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide

4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide

Cat. No.: B11086160
M. Wt: 472.6 g/mol
InChI Key: BTNUNHDEXMEABP-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide is a complex organic compound characterized by its unique structural features This compound contains a benzamide core, a spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety, and a dipropylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide typically involves multiple steps:

    Formation of the Spiro[1,3-benzodioxole-2,1’-cyclohexane] Moiety: This can be achieved through a cyclization reaction involving a benzodioxole derivative and a cyclohexanone derivative under acidic or basic conditions.

    Introduction of the Benzamide Core: The benzamide core is introduced via an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Attachment of the Dipropylsulfamoyl Group: This step involves the reaction of a sulfamoyl chloride derivative with a dipropylamine under basic conditions to form the dipropylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the spiro moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides or spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dipropylsulfamoyl group could enhance its binding affinity to certain proteins, while the spiro moiety might influence its overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of 4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-yl)benzamide lies in its combined structural features

Properties

Molecular Formula

C25H32N2O5S

Molecular Weight

472.6 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide

InChI

InChI=1S/C25H32N2O5S/c1-3-16-27(17-4-2)33(29,30)21-11-8-19(9-12-21)24(28)26-20-10-13-22-23(18-20)32-25(31-22)14-6-5-7-15-25/h8-13,18H,3-7,14-17H2,1-2H3,(H,26,28)

InChI Key

BTNUNHDEXMEABP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4

Origin of Product

United States

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